
TRPV4 agonist-1
Descripción general
Descripción
OUN67600 es un compuesto novedoso conocido como agonista del receptor potencial transitorio vaniloide 4. Se ha identificado como un regulador de la diferenciación condrogenética, que es el proceso por el cual se forma el cartílago. Este compuesto ha mostrado un potencial significativo en la investigación científica, particularmente en los campos de la biología y la medicina .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de OUN67600 involucra múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes. Las rutas de síntesis específicas y las condiciones de reacción son propietarias y se detallan en la literatura científica .
Métodos de Producción Industrial: La producción industrial de OUN67600 generalmente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye el uso de equipos y reactivos especializados para facilitar las reacciones .
Análisis De Reacciones Químicas
Tipos de Reacciones: OUN67600 se somete a varias reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes: Las reacciones que involucran OUN67600 generalmente utilizan reactivos como agentes oxidantes, agentes reductores y catalizadores bajo condiciones controladas para lograr las transformaciones deseadas .
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
Vascular Biology
GSK1016790A has been extensively studied for its effects on vascular function and endothelial cells:
- Vasodilation : GSK1016790A induces vasodilatory responses in both pulmonary and systemic vascular beds. Studies have shown that intravenous administration leads to dose-dependent decreases in arterial pressure and increases in cardiac output, demonstrating its role in regulating vasomotor tone .
- Endothelial Function : The agonist enhances endothelial nitric oxide synthase (eNOS) activity through the AMP-activated protein kinase (AMPK) pathway, promoting vasodilation and reducing inflammation . Specifically, it inhibits TNF-α-induced monocyte adhesion to endothelial cells, thereby mitigating vascular inflammation and atherosclerosis in animal models .
- Mechanotransduction : GSK1016790A plays a crucial role in mechanosensitivity within vascular systems, contributing to flow-mediated vasodilation. This mechanism is vital for maintaining vascular health under physiological conditions .
Cancer Research
Recent studies have indicated that TRPV4 activation may influence cancer cell behavior:
- Myeloid-Derived Suppressor Cells (MDSCs) : GSK1016790A has been shown to reduce the expression of immunosuppressive markers such as arginase-1 (Arg-1) and inducible nitric oxide synthase (iNOS) in MDSCs. This suggests that TRPV4 activation can potentially enhance anti-tumor immunity by attenuating the immunosuppressive capabilities of these cells .
- Tumor Microenvironment : The modulation of TRPV4 activity may alter the tumor microenvironment, impacting tumor growth and metastasis. By regulating the differentiation and function of MDSCs, GSK1016790A presents a novel avenue for cancer therapy aimed at enhancing immune responses against tumors .
Neuroprotection
GSK1016790A's role in neuroprotection is particularly noteworthy:
- Cerebral Ischemia : Activation of TRPV4 channels has been implicated in neuronal apoptosis following ischemic events. Studies indicate that GSK1016790A can exacerbate neuronal damage under certain conditions, highlighting the need for careful consideration in therapeutic contexts involving cerebral ischemia . However, blocking TRPV4 has shown protective effects against neuronal injury during ischemia-reperfusion events .
Potential Therapeutic Uses
The pharmacological properties of GSK1016790A suggest several potential therapeutic applications:
- Cardiovascular Diseases : Given its vasodilatory effects and ability to modulate inflammatory responses, GSK1016790A may be beneficial in treating conditions such as hypertension and atherosclerosis.
- Cancer Therapy : By targeting MDSCs and enhancing immune responses, GSK1016790A could serve as an adjunct therapy in cancer treatment protocols.
Data Summary Table
Mecanismo De Acción
OUN67600 ejerce sus efectos actuando como un agonista del receptor potencial transitorio vaniloide 4. Este receptor está involucrado en varios procesos celulares, incluyendo la regulación de los canales de iones calcio. Al unirse a este receptor, OUN67600 modula la actividad de estos canales, lo que lleva a cambios en las vías de señalización celular y las respuestas fisiológicas .
Compuestos Similares:
Agonista TRPV4-1: Otro agonista del receptor potencial transitorio vaniloide 4 con actividad biológica similar.
AMG2850: Un compuesto con efectos comparables en los canales del receptor potencial transitorio vaniloide 4.
Unicidad: OUN67600 es único debido a su estructura molecular específica y su alta potencia como un agonista del receptor potencial transitorio vaniloide 4. Ha demostrado una mayor eficacia en ciertos ensayos biológicos en comparación con compuestos similares .
Comparación Con Compuestos Similares
TRPV4 agonist-1: Another agonist of transient receptor potential vanilloid 4 with similar biological activity.
AMG2850: A compound with comparable effects on transient receptor potential vanilloid 4 channels.
Uniqueness: OUN67600 is unique due to its specific molecular structure and high potency as a transient receptor potential vanilloid 4 agonist. It has shown increased efficacy in certain biological assays compared to similar compounds .
Actividad Biológica
Introduction
TRPV4 (Transient Receptor Potential Vanilloid 4) is a calcium-permeable ion channel involved in various physiological processes, including osmoregulation, mechanosensation, and thermosensation. TRPV4 agonists, such as TRPV4 agonist-1 (also referred to as GSK1016790A), have garnered attention for their potential therapeutic applications in cardiovascular, inflammatory, and neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular signaling pathways, and implications for clinical applications.
This compound activates TRPV4 channels, leading to increased intracellular calcium levels. The activation of TRPV4 can occur through various stimuli, including mechanical stress and pharmacological agents. The following mechanisms have been identified regarding its action:
- Calcium Influx : Upon activation by this compound, TRPV4 channels facilitate the influx of calcium ions (), which is crucial for various cellular signaling pathways.
- Endothelial Function : TRPV4 activation enhances nitric oxide (NO) production in endothelial cells through the phosphorylation of endothelial nitric oxide synthase (eNOS), which plays a vital role in vascular homeostasis and vasodilation .
- Inflammatory Response Modulation : Activation of TRPV4 has been shown to inhibit pro-inflammatory cytokines such as IL-1β and suppress NF-κB signaling pathways in macrophages, indicating its potential anti-inflammatory properties .
Cellular Studies
Recent studies have demonstrated the effects of this compound on various cell types:
- Endothelial Cells : Activation of TRPV4 in endothelial cells leads to increased eNOS phosphorylation and reduced monocyte adhesion under inflammatory conditions. This suggests a protective role against atherosclerosis .
- Fibroblasts : In gingival fibroblasts, TRPV4 mediates IL-1-induced calcium signaling and matrix metalloproteinase (MMP) expression, linking it to tissue remodeling processes associated with inflammation .
- Neuronal Cells : In models of transient brain ischemia, TRPV4 activation resulted in reduced infarct volume and improved functional recovery, highlighting its neuroprotective potential .
Case Studies
A significant case study examined the effects of this compound in rats subjected to ischemic stroke. The administration of 4αPDD (a related compound) significantly reduced infarct size by approximately 50% and improved neurological outcomes. This was associated with increased expression of vascular endothelial growth factor (VEGF) and enhanced microvessel density, suggesting that TRPV4 activation may promote angiogenesis post-stroke .
Data Table
Propiedades
IUPAC Name |
8-fluoro-3-[4-(4-fluorophenoxy)phenyl]-2-(4-methylpiperazin-1-yl)quinazolin-4-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F2N4O2.ClH/c1-29-13-15-30(16-14-29)25-28-23-21(3-2-4-22(23)27)24(32)31(25)18-7-11-20(12-8-18)33-19-9-5-17(26)6-10-19;/h2-12H,13-16H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVDBGZQVBEFIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC=C3F)C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClF2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.